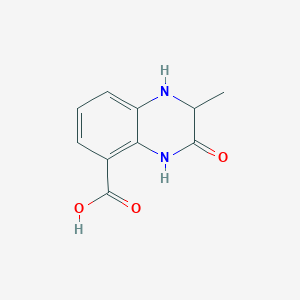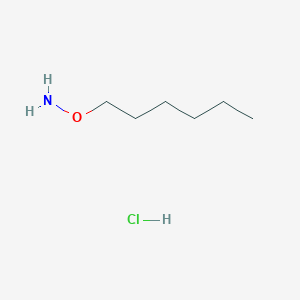
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoxaline with an oxidizing agent to introduce the keto group at the 3-position . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of quinoxaline with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-8-6(10(14)15)3-2-4-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
DIQDEFYQRLKCDC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=C(C=CC=C2N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)





![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
